molecular formula C9H13ClN2O2 B8053038 (R)-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride

(R)-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride

Cat. No.: B8053038
M. Wt: 216.66 g/mol
InChI Key: IFZNMRLLOHWXFK-DDWIOCJRSA-N
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Description

®-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino group, a methoxy-substituted phenyl ring, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-methoxybenzaldehyde.

    Formation of the Intermediate: The aldehyde is then subjected to a reductive amination reaction with an appropriate amine, such as ®-2-amino-2-phenylethanol, in the presence of a reducing agent like sodium cyanoborohydride.

    Acetamide Formation: The resulting intermediate is then acetylated using acetic anhydride to form the acetamide derivative.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Conversion to ®-2-amino-2-(4-methoxyphenyl)ethylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.

Biology

Biologically, this compound can serve as a precursor for the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals. Its structural features allow it to interact with various biological targets, making it a useful tool in drug discovery and development.

Medicine

In medicine, ®-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride is investigated for its potential therapeutic properties. It may act as an intermediate in the synthesis of drugs targeting neurological disorders, pain management, and other medical conditions.

Industry

Industrially, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ®-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The amino and acetamide groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride: The enantiomer of the compound, differing in its stereochemistry.

    2-amino-2-(4-methoxyphenyl)ethanol: Lacks the acetamide group but shares the aromatic and amino functionalities.

    4-methoxyphenylacetic acid: Contains the methoxy-substituted phenyl ring but lacks the amino and acetamide groups.

Uniqueness

®-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride is unique due to its combination of functional groups and chiral center. This allows for specific interactions in chemical reactions and biological systems, distinguishing it from other similar compounds.

Conclusion

®-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride is a compound of significant interest across various scientific disciplines Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry

Properties

IUPAC Name

(2R)-2-amino-2-(4-methoxyphenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-13-7-4-2-6(3-5-7)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H2,11,12);1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZNMRLLOHWXFK-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](C(=O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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